

Dolasetron in the Prophylaxis of Postoperative Nausea and Vomiting: A Comparative Meta-Analysis

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For Researchers, Scientists, and Drug Development Professionals

Postoperative nausea and vomiting (PONV) remains a significant challenge in the perioperative period, affecting patient satisfaction and potentially leading to adverse clinical outcomes. Among the armamentarium of antiemetic agents, the selective serotonin 5-HT3 receptor antagonists have become a cornerstone of prophylaxis. This guide provides a comprehensive meta-analysis of clinical trials involving **hydrodolasetron**, the active metabolite of dolasetron, for the prevention of PONV, comparing its performance against other therapeutic alternatives.

Comparative Efficacy of Antiemetics for PONV

A comprehensive network meta-analysis of randomized controlled trials provides a broad perspective on the relative efficacy of various antiemetic agents in preventing PONV. The following table summarizes the findings for dolasetron and its key comparators.

Table 1: Comparative Efficacy of Dolasetron and Other Antiemetics for PONV Prophylaxis



Intervention	Comparator	Outcome	Relative Risk (95% CI)	Certainty of Evidence
Dolasetron	Placebo	Prevention of Vomiting	Favors Dolasetron	Low
Aprepitant	Placebo	Prevention of Vomiting	0.26 (0.18 to 0.38)	High
Ramosetron	Placebo	Prevention of Vomiting	0.44 (0.32 to 0.59)	High
Granisetron	Placebo	Prevention of Vomiting	0.45 (0.38 to 0.54)	High
Dexamethasone	Placebo	Prevention of Vomiting	0.51 (0.44 to 0.57)	High
Ondansetron	Placebo	Prevention of Vomiting	0.55 (0.51 to 0.60)	High
Droperidol	Placebo	Prevention of Vomiting	Favors Droperidol	Moderate
Fosaprepitant	Placebo	Prevention of Vomiting	Favors Fosaprepitant	Moderate
Casopitant	Placebo	Prevention of Vomiting	Favors Casopitant	Very Low
Tropisetron	Placebo	Prevention of Vomiting	Favors Tropisetron	Very Low

Data extracted from a Cochrane network meta-analysis.[1][2] The certainty of evidence for dolasetron was rated as low for the prevention of vomiting.[1][2]

Head-to-Head Comparisons with other 5-HT3 Antagonists

Direct and indirect comparisons from meta-analyses focusing on 5-HT3 antagonists offer more specific insights into the relative performance of dolasetron within its class.



Table 2: Dolasetron vs. Other 5-HT3 Antagonists for PONV Prophylaxis

Comparison	Outcome	Key Findings
Dolasetron vs. Ondansetron	Complete Response	No statistically significant difference in preventing PONV. [3][4][5]
Dolasetron vs. Granisetron	Complete Response	Studies suggest comparable efficacy between dolasetron and granisetron.[6]

Dose-Ranging Studies and Optimal Dosing

Several studies have investigated the optimal dose of dolasetron for PONV prophylaxis. A pooled analysis of three large clinical trials concluded that an intravenous dose of 12.5 mg of dolasetron provided the maximal effective dose for preventing PONV, with no significant additional benefit at higher doses.[7] For oral administration, a 50 mg dose was found to be maximally effective.[3]

Safety and Tolerability

The safety profile of dolasetron is consistent with other 5-HT3 receptor antagonists. The most commonly reported adverse events are mild to moderate and include headache and dizziness. [6][8]

Table 3: Common Adverse Events Associated with Dolasetron for PONV

Adverse Event	Incidence
Headache	Mild to Moderate
Dizziness	Mild to Moderate

Experimental Protocols of Key Clinical Trials

The following sections detail the methodologies of pivotal clinical trials that have informed the understanding of dolasetron's efficacy and safety in PONV. These trials adhere to the principles



outlined in the CONSORT (Consolidated Standards of Reporting Trials) statement.[1][9][10][11] [12]

Philip et al. (2000): Dolasetron for PONV Prophylaxis in Outpatient Surgery

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[6]
- Patient Population: 1030 patients undergoing outpatient surgery with general anesthesia.[6]
- Interventions: Patients received intravenous dolasetron mesylate at doses of 12.5 mg, 25 mg, 50 mg, or 100 mg, or a placebo.[6]
- Primary Outcome Measure: The proportion of patients with a "complete response," defined as being free of emesis and not requiring rescue medication for the 24-hour period after study drug administration.[6]
- Secondary Outcome Measures: Survival time without rescue medication and nausea assessment using a visual analogue scale (VAS).[6]

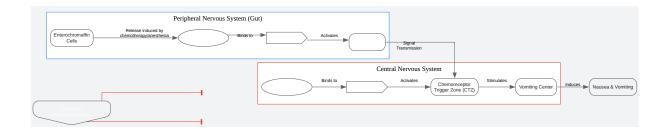
Kovac et al. (1997): Treatment of Established PONV with Dolasetron

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Patient Population: 620 patients who developed PONV after outpatient surgery under general anesthesia.
- Interventions: Patients received a single intravenous dose of dolasetron at 12.5 mg, 25 mg,
 50 mg, or 100 mg, or a placebo.
- Primary Outcome Measure: "Complete response," defined as no emetic episodes and no need for rescue medication over 24 hours.
- Secondary Outcome Measures: Time to the first emetic episode or rescue medication, and patient-rated nausea and satisfaction with antiemetic therapy using a visual analog scale



(VAS).

Mandatory Visualizations Signaling Pathway of 5-HT3 Receptor Antagonists

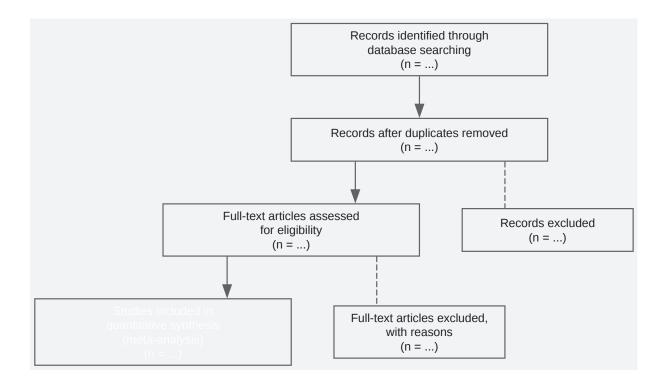


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Caption: Mechanism of action of dolasetron (hydrodolasetron) in preventing PONV.

PRISMA Flow Diagram for a Representative Meta-Analysis





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Caption: PRISMA flow diagram illustrating the study selection process.

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